molecular formula C25H27N5O3S B6489838 2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 1358281-70-5

2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B6489838
CAS No.: 1358281-70-5
M. Wt: 477.6 g/mol
InChI Key: IHJWLKIRDOVLGH-UHFFFAOYSA-N
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Description

2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a synthetic small molecule of significant interest in biochemical research, particularly in the study of phosphodiesterase (PDE) enzymes. Its core structure is based on a pyrazolo[4,3-d]pyrimidine scaffold, which is known to exhibit potent and selective inhibition of PDE5, an enzyme that regulates cyclic guanosine monophosphate (cGMP) signaling pathways [https://pubmed.ncbi.nlm.nih.gov/10749656/]. The specific substitutions on this scaffold, including the 1-ethyl and 3-methyl groups, the 6-[(4-methylphenyl)methyl] (p-methylbenzyl) moiety, and the 5-[(3-methoxyphenyl)carbamoylmethyl]sulfanyl side chain, are designed to modulate the compound's selectivity, potency, and physicochemical properties. Researchers utilize this compound primarily as a tool to investigate the role of cGMP-mediated signaling in various cellular processes, such as smooth muscle relaxation, platelet aggregation, and neuronal function. Its mechanism of action involves competitively binding to the catalytic site of PDE5, thereby preventing the degradation of cGMP and leading to its intracellular accumulation. This makes it a valuable probe for studying conditions like cardiovascular diseases, erectile dysfunction, and pulmonary hypertension in vitro. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-5-30-23-22(17(3)28-30)27-25(29(24(23)32)14-18-11-9-16(2)10-12-18)34-15-21(31)26-19-7-6-8-20(13-19)33-4/h6-13H,5,14-15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJWLKIRDOVLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide (CAS Number: 1358281-90-9) belongs to the class of pyrazolopyrimidine derivatives. This article explores its biological activity, particularly in anticancer applications, and summarizes relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N5O2SC_{25}H_{26}N_5O_2S, with a molecular weight of approximately 479.6 g/mol. The compound features a pyrazolo[4,3-d]pyrimidine core linked to a sulfanyl acetamide group and a methoxyphenyl substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this pyrazolopyrimidine derivative exhibit significant biological activities, particularly in anticancer therapies. The following sections detail specific findings related to its efficacy against various cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that pyrazolopyrimidine derivatives possess potent anticancer properties. For instance:

  • Cell Line Studies :
    • MCF7 Cell Line : Compounds structurally related to the target compound have shown IC50 values as low as 0.39 μM against MCF7 breast cancer cells, indicating strong cytotoxic effects .
    • NCI-H460 and SF-268 Cell Lines : Other derivatives exhibited IC50 values ranging from 0.01 μM to 31.5 μM across different cancer cell lines, suggesting a broad spectrum of activity .
  • Mechanism of Action :
    • The anticancer efficacy is often attributed to the inhibition of specific kinases involved in cancer progression. For example, some derivatives have been shown to inhibit Aurora-A kinase with an IC50 of 0.16 μM .
    • The ability to induce apoptosis and inhibit cell proliferation has been noted as key mechanisms for these compounds .

Case Studies

Several case studies reinforce the potential of pyrazolopyrimidine derivatives:

StudyCompoundCell LineIC50 (μM)Mechanism
Li et al. (2022)Compound 21HCT1160.39 ± 0.06Aurora-A kinase inhibition
Bouabdallah et al. (2022)N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25Cytotoxicity
Kumar et al. (2022)Compound 36HepG2Not specifiedCDK inhibition

Synthesis and Optimization

The synthesis of this compound can be achieved through various organic chemistry techniques, often focusing on optimizing yield and purity for biological testing . Methods typically involve multi-step synthesis starting from simpler pyrazole derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrazolo-pyrimidine derivatives. Below is a comparative analysis of its structural analogues:

Compound Name / ID Key Structural Differences Functional Implications Reference
Compound A (Target) 4-Methylbenzyl at position 6; 3-methoxyphenylacetamide Enhanced lipophilicity; potential for CNS penetration due to methoxy group
Compound B () 4-Fluorobenzyl at position 6; 4-methoxyphenylacetamide Increased electronegativity from fluorine; improved metabolic stability
Compound C () 3-Methoxybenzyl at position 6; 4-methylphenylacetamide Altered regiochemistry of methoxy group may affect binding affinity
Compound D () Thiazolo[3,2-a]pyrimidine core with dichlorophenyl substituents Broader heterocyclic system; potential for multi-target activity

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound B Compound D
Molecular Weight 477.6 g/mol 501.55 g/mol 521.58 g/mol
LogP (Predicted) 3.8 4.1 5.2
Hydrogen Bond Donors 2 2 1
Solubility (mg/mL) 0.12 0.09 0.05
  • The target compound’s lower LogP compared to Compound D suggests better aqueous solubility, critical for oral bioavailability.
  • The 3-methoxyphenyl group in the target compound may reduce first-pass metabolism compared to the 4-fluorophenyl group in Compound B .

Research Findings and Data Gaps

  • highlights the "read-across" approach, where biological effects of the target compound can be inferred from structurally similar molecules. For instance, Compound B’s fluorinated benzyl group correlates with improved pharmacokinetics in rodent models .
  • Unresolved Questions: No experimental data on the target compound’s toxicity or in vivo efficacy are available. Its 3-methoxy group’s impact on CYP450 interactions remains theoretical .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for each step?

The synthesis typically involves three key steps:

  • Pyrazolo[4,3-d]pyrimidine core formation : Cyclization of precursors (e.g., hydrazine derivatives with diketones) under reflux in ethanol or DMF .
  • Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Acylation : Coupling the sulfanyl intermediate with 3-methoxyphenylacetamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane . Critical conditions: Temperature control (60–100°C), inert atmosphere (N₂/Ar), and purification via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify key protons (e.g., pyrimidine C=O at ~170 ppm, aromatic methoxy at ~55 ppm) and sulfanyl linkages (δ 3.5–4.0 ppm) .
  • Mass Spectrometry (HRMS) : ESI-HRMS for exact mass determination (e.g., molecular ion [M+H]⁺ matching calculated m/z) .
  • IR Spectroscopy : Confirmation of carbonyl (1650–1750 cm⁻¹) and sulfanyl (2550–2600 cm⁻¹) groups .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Limited aqueous solubility; dissolves in DMSO (>10 mg/mL) and DMF. Use sonication for uniform dispersion in biological assays .
  • Stability : Degrades under prolonged light exposure; store at –20°C in amber vials. Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products?

  • Catalyst Screening : Test alternatives to triethylamine (e.g., DBU or DMAP) for sulfanylation to reduce racemization .
  • Solvent Optimization : Replace DMF with acetonitrile or THF to enhance regioselectivity during cyclization .
  • DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, stoichiometry, and reaction time .

Q. How can contradictory bioactivity data across assays be resolved?

  • Orthogonal Assays : Cross-validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) and target-specific assays (e.g., kinase inhibition) .
  • Metabolic Stability Testing : Incubate with liver microsomes to rule out false negatives due to rapid metabolism .
  • Structural Analog Comparison : Benchmark against analogs (e.g., trifluoromethyl or furan-substituted derivatives) to identify SAR trends .

Q. What computational strategies predict target interactions and binding modes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR or CDK2) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and ligand-protein hydrogen bonding .
  • ADMET Prediction : Tools like SwissADME to prioritize derivatives with favorable pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .

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